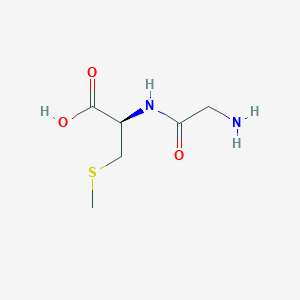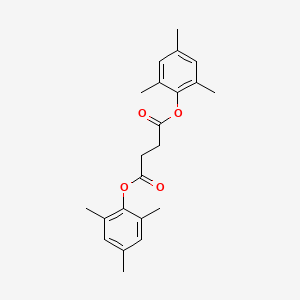![molecular formula C18H34NO7P-2 B14593014 [4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite CAS No. 61453-40-5](/img/structure/B14593014.png)
[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings and a phosphite group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane rings, followed by the introduction of the phosphite group. Common reagents used in these reactions include aldehydes, ketones, and phosphorous trichloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphite group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The dioxolane rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include phosphates, reduced derivatives, and substituted dioxolane compounds
Applications De Recherche Scientifique
[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,2-Dimethyl-1,3-dioxolan-4-yl] phosphite
- [3-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] phosphite
- [Propan-2-ylamino] phosphite
Uniqueness
Compared to similar compounds, [4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite is unique due to its multiple dioxolane rings and the specific arrangement of functional groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
61453-40-5 |
|---|---|
Formule moléculaire |
C18H34NO7P-2 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
[4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite |
InChI |
InChI=1S/C18H34NO7P/c1-13(2)19-18(7-8-24-27(20)21,9-14-11-22-16(3,4)25-14)10-15-12-23-17(5,6)26-15/h13-15,19H,7-12H2,1-6H3/q-2 |
Clé InChI |
AWHFLSYKGYZBPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCOP([O-])[O-])(CC1COC(O1)(C)C)CC2COC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)
![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)



![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)




